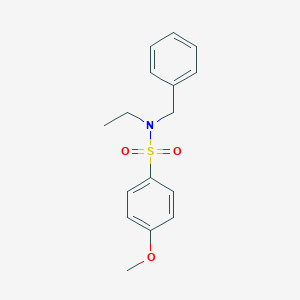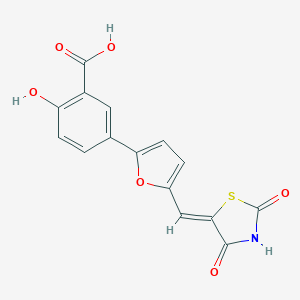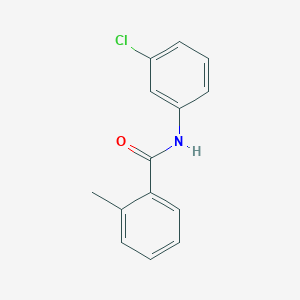
Tert-Butyl-2-Methylaziridin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-methylaziridine-1-carboxylate is an organic aziridine compound with a molecular formula of C8H15NO2 . The name is derived from its structure, which contains an aziridine ring and a tert-butyl group. It is a chiral molecule, meaning it exists in two stereoisomers.
Synthesis Analysis
Tert-butyl 2-methylaziridine-1-carboxylate is synthesized by reacting tert-butyl aziridine-1-carboxylate with a chiral auxiliary compound . The resulting mixture is separated into the two stereoisomers, ®- and (S)-tert-butyl 2-methylaziridine-1-carboxylate, using high-performance liquid chromatography (HPLC) . The stereochemistry of Tert-butyl 2-methylaziridine-1-carboxylate is confirmed through nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-methylaziridine-1-carboxylate is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 .Physical and Chemical Properties Analysis
Tert-butyl 2-methylaziridine-1-carboxylate has a molecular weight of 157.21 g/mol . It is a colorless liquid at room temperature and pressure. This molecule is soluble in water, ethanol, and chloroform but is insoluble in hexane.Wissenschaftliche Forschungsanwendungen
Anionische Polymerisation
Es wurde berichtet, dass die Verbindung eine anionische Polymerisation durchläuft. Insbesondere wurde tert-Butyl-Aziridin-1-carboxylat (BocAz) mit einer tert-Butyloxycarbonyl-(Boc)-Aktivierungs- gruppe am Stickstoffatom des Aziridins auf seine Polymerisationseigenschaften untersucht. Die Boc-Gruppe wird aufgrund ihrer Stabilität unter basischen Bedingungen und ihrer Resistenz gegenüber nukleophilen Reagenzien ausgewählt .
Forschung & Entwicklung
Diese Verbindung wird auch in Forschungs- und Entwicklungslaboren als experimenteller Baustein verwendet. Sie wird ausschließlich für nicht-klinische Zwecke verwendet, wie z. B. die Entwicklung neuer Synthesemethoden oder die Untersuchung von Reaktionsmechanismen .
Studien zur sterischen Hinderung
Die tert-Butylgruppe, die an die Carboxylatgruppe gebunden ist, bietet die Möglichkeit, die Auswirkungen der sterischen Hinderung in chemischen Reaktionen zu untersuchen. Ihre sperrige Natur kann bestimmte Arten von Reaktionen wie nukleophile Substitution hemmen und so Einblicke in die Reaktionsdynamik liefern .
Verfügbarkeit und Reinheit
Tert-Butyl-2-Methylaziridin-1-carboxylat ist bei verschiedenen chemischen Lieferanten erhältlich, mit Optionen für verschiedene Reinheitsgrade und Packungsgrößen, die den Forschungsbedürfnissen entsprechen. Diese Verfügbarkeit erleichtert die Verwendung in verschiedenen wissenschaftlichen Anwendungen .
Safety and Hazards
Wirkmechanismus
Action Environment
The action of Tert-butyl 2-methylaziridine-1-carboxylate is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other reactants. It is also important to note that safety precautions should be taken when handling this compound, as it has been associated with certain hazards, including skin and eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 2-methylaziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449128 | |
| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129319-71-7 | |
| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
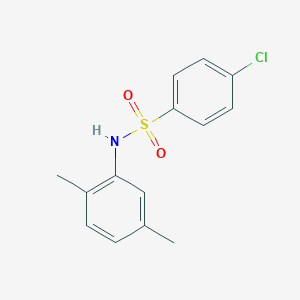
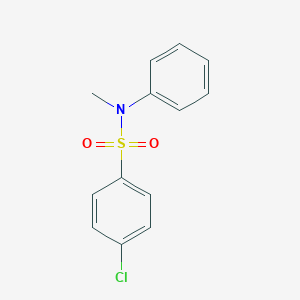

![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
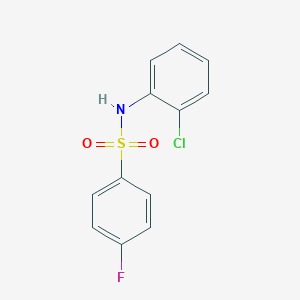
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

